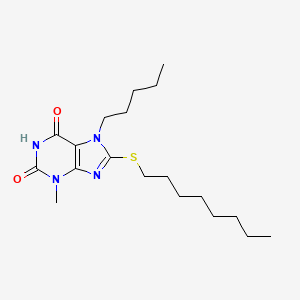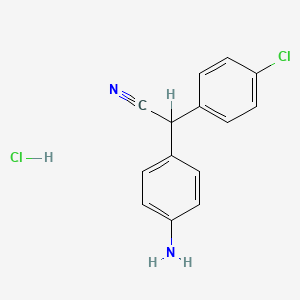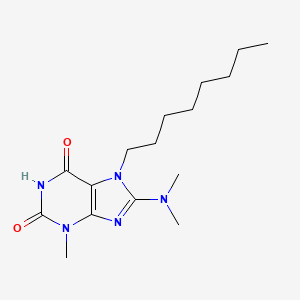
8-(dimethylamino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Bis(dimethylamino)naphthalene: is a compound with the chemical formula C₁₄H₁₈N₂ . Its structure features two dimethylamino groups attached to the naphthalene ring. Due to its unique arrangement, it exhibits exceptional basicity and is often referred to as Proton Sponge . The name “Proton Sponge” reflects its ability to readily accept protons (H⁺ ions) and act as a strong base.
準備方法
Synthetic Routes:
- Alkylation of Naphthalene:
- One common synthetic route involves alkylation of naphthalene using dimethylamine as the alkylating agent. The reaction proceeds under suitable conditions to yield 1,8-bis(dimethylamino)naphthalene.
- The reaction can be represented as follows:
Naphthalene+2CH₃NH₂→1,8-Bis(dimethylamino)naphthalene+2CH₄
Industrial Production:
- While industrial-scale production methods are not widely documented, laboratory-scale synthesis is well-established. Researchers often prepare this compound using the alkylation method mentioned above.
化学反応の分析
1,8-Bis(dimethylamino)naphthalene participates in various chemical reactions:
Protonation: As the name suggests, it readily accepts protons (H⁺ ions) to form its protonated form.
Dehydrofluorination: It can remove hydrogen fluoride (HF) from fluorinated compounds.
Arylation: It can undergo arylation reactions, where an aryl group is introduced.
Intramolecular Cyclization: It can participate in cyclization reactions within its own structure.
Common reagents and conditions depend on the specific reaction type. For example:
Protonation: Strong acids (e.g., HCl, H₂SO₄) are used.
Dehydrofluorination: Strong bases (e.g., NaNH₂) are employed.
Arylation: Aryl halides and suitable catalysts.
Cyclization: Appropriate conditions for intramolecular reactions.
Major products formed during these reactions include protonated forms of 1,8-bis(dimethylamino)naphthalene and its derivatives.
科学的研究の応用
1,8-Bis(dimethylamino)naphthalene finds applications in various fields:
Chemistry: It serves as a strong base in organic synthesis, facilitating reactions that require deprotonation.
Biology: Researchers use it as a pH indicator and fluorescent probe due to its unique optical properties.
Medicine: Its basicity makes it useful in drug development, especially for designing pH-sensitive drug delivery systems.
Industry: It has applications in materials science, including luminescent materials and sensors.
作用機序
The compound’s mechanism of action primarily revolves around its ability to accept protons. It can deprotonate acidic functional groups, participate in nucleophilic reactions, and influence pH-dependent processes.
類似化合物との比較
While 1,8-bis(dimethylamino)naphthalene is unique due to its exceptional basicity, similar compounds include:
- 1,5-Bis(dimethylamino)naphthalene
- 1,8-Bis(diethylamino)naphthalene
- 1,8-Bis(dipropylamino)naphthalene
These compounds share structural similarities but exhibit varying basicity and reactivity.
特性
分子式 |
C16H27N5O2 |
|---|---|
分子量 |
321.42 g/mol |
IUPAC名 |
8-(dimethylamino)-3-methyl-7-octylpurine-2,6-dione |
InChI |
InChI=1S/C16H27N5O2/c1-5-6-7-8-9-10-11-21-12-13(17-15(21)19(2)3)20(4)16(23)18-14(12)22/h5-11H2,1-4H3,(H,18,22,23) |
InChIキー |
CRWROUZTCZZVFH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN1C2=C(N=C1N(C)C)N(C(=O)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


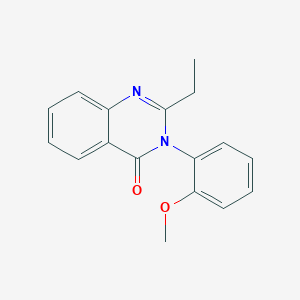


![5-(2-Bromophenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11997231.png)


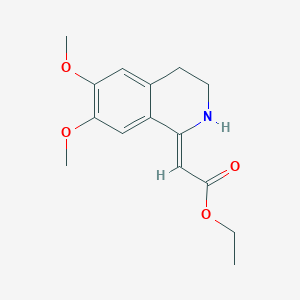
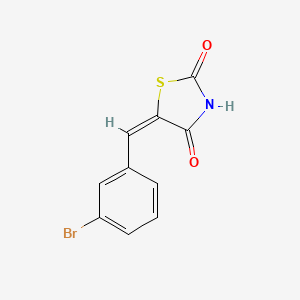
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11997266.png)
![Methyl 2-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)propanoate](/img/structure/B11997269.png)
![2-[(1E)-1-propenyl]pyridine](/img/structure/B11997274.png)

